Recombinant Human MPO Inhibition: Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate vs. Clinical-Stage MPO Inhibitor AZD4831
Methyl (2E)-3-(3,5-dibromophenyl)prop-2-enoate inhibits recombinant human MPO with an IC50 of 1.40 nM in an aminophenyl fluorescein-based assay [1], demonstrating potency comparable to the clinical-stage irreversible MPO inhibitor AZD4831 (Mitiperstat), which has a reported IC50 of 1.5 nM . However, the target compound exhibits a markedly different activity profile in a cellular context: against PMA-induced MPO in intact human neutrophils, it shows an IC50 of only 42,000 nM (42 µM) [1], a >30,000-fold reduction in apparent potency that contrasts with AZD4831's sustained activity in cellular and in vivo models . This divergent cellular-to-biochemical potency ratio suggests that the target compound's MPO engagement is highly context-dependent, potentially offering a tool for discriminating between recombinant and neutrophil-derived MPO pharmacology.
| Evidence Dimension | MPO inhibitory potency (recombinant human enzyme vs. cellular neutrophil assay) |
|---|---|
| Target Compound Data | IC50 1.40 nM (recombinant human MPO, aminophenyl fluorescein assay); IC50 42,000 nM (PMA-induced MPO in human neutrophils, luminometry) |
| Comparator Or Baseline | AZD4831 (Mitiperstat): IC50 1.5 nM (recombinant MPO in vitro); sustained cellular and in vivo MPO inhibition reported |
| Quantified Difference | Comparable recombinant enzyme potency (1.40 vs. 1.5 nM); >30,000-fold drop in cellular potency for target compound vs. sustained cellular activity for AZD4831 |
| Conditions | Target compound: recombinant human MPO with 120 mM NaCl, 10 min incubation, aminophenyl fluorescein readout; cellular MPO: PMA-induced human neutrophils, 3 min incubation, luminometry. AZD4831: recombinant MPO in vitro (proprietary assay); cellular assays in zymosan-induced peritonitis model. |
Why This Matters
Researchers selecting an MPO inhibitor tool compound must consider whether nanomolar potency against purified enzyme translates to cellular activity; the target compound's differential profile makes it suitable for biochemical MPO studies but not as a direct substitute for cellular-active MPO inhibitors like AZD4831.
- [1] BindingDB BDBM50554035 (CHEMBL4790231). IC50 1.40 nM (recombinant human MPO); IC50 4.20E+4 nM (PMA-induced MPO in human neutrophils). Curated by ChEMBL/Bristol Myers Squibb. View Source
